
Spectral Data Analysis of 2,6-Dichloro-4-
nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-nitropyridine

Cat. No.: B133513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral

data for the compound 2,6-dichloro-4-nitropyridine. Due to the limited availability of public

experimental data, this guide combines documented information with theoretical predictions to

offer a valuable resource for researchers utilizing this compound.

Compound Overview
2,6-Dichloro-4-nitropyridine is a halogenated and nitrated pyridine derivative. Its chemical

structure makes it a useful intermediate in organic synthesis, particularly in the development of

pharmaceutical and agrochemical compounds. The electron-withdrawing nature of the nitro

group and the chlorine atoms significantly influences the reactivity of the pyridine ring, making it

susceptible to nucleophilic substitution reactions.

Chemical Structure:

Key Identifiers:

CAS Number: 25194-01-8

Molecular Formula: C₅H₂Cl₂N₂O₂

Molecular Weight: 192.99 g/mol
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Spectral Data Summary
The following tables summarize the predicted and observed spectral data for 2,6-dichloro-4-
nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 2,6-dichloro-4-nitropyridine is not readily available in public

databases. The following are predicted values based on the analysis of structurally similar

compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 8.1 - 8.3 Singlet 2H H-3, H-5

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~ 152 C-2, C-6

~ 148 C-4

~ 118 C-3, C-5

Infrared (IR) Spectroscopy
An FTIR spectrum of 2,6-dichloro-4-nitropyridine has been recorded using the KBr technique

on a Bruker Tensor 27 FT-IR instrument.[1] While the full dataset is not publicly available, the

characteristic absorption bands are expected in the following regions based on the functional

groups present.

Table 3: Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibration

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1585 Medium - Weak C=C Ring Stretch

1560 - 1515 Strong Asymmetric NO₂ Stretch

1360 - 1345 Strong Symmetric NO₂ Stretch

850 - 750 Strong C-Cl Stretch

750 - 700 Strong C-H Out-of-plane Bend

Mass Spectrometry (MS)
Experimental mass spectrometry data for 2,6-dichloro-4-nitropyridine is not readily available.

The predicted mass spectrum would show a molecular ion peak and characteristic

fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

192/194/196
[M]⁺ Molecular ion (isotopic pattern for 2 Cl

atoms)

162/164/166 [M-NO]⁺

146/148/150 [M-NO₂]⁺

157/159 [M-Cl]⁺

111 [M-Cl-NO₂]⁺

Experimental Protocols
The following are general protocols for obtaining the spectral data described above. These are

intended as a guide and may require optimization based on the specific instrumentation and

sample.
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NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2,6-dichloro-4-nitropyridine in approximately 0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift

referencing if required.

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

Data Acquisition:

Insert the sample into a high-resolution NMR spectrometer (typically 400 MHz or higher).

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve optimal homogeneity.

Acquire a standard one-dimensional proton (¹H) and carbon (¹³C) spectrum. For ¹³C NMR,

proton decoupling is typically used to simplify the spectrum to single lines for each unique

carbon atom.

Set appropriate acquisition parameters, including the number of scans to achieve an

adequate signal-to-noise ratio and a suitable relaxation delay.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum and apply baseline correction.

Calibrate the chemical shift scale using the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy
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Sample Preparation (KBr Pellet Technique):

Grind 1-2 mg of 2,6-dichloro-4-nitropyridine with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer a portion of the powder to a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16-32) to improve the signal-to-noise ratio.

Data Processing:

The spectrometer software will automatically subtract the background spectrum from the

sample spectrum.

Identify the wavenumbers of the major absorption bands.

Mass Spectrometry
Sample Preparation:

For Electron Ionization (EI), the solid sample can be introduced directly via a solids probe.

For Electrospray Ionization (ESI), dissolve a small amount of the sample (e.g., 1 mg/mL) in a

suitable solvent such as acetonitrile or methanol.

Data Acquisition (EI-MS):

Introduce the sample into the ion source of a mass spectrometer.
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Ionize the sample using a standard electron energy of 70 eV.

Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Data Processing:

Identify the molecular ion peak. The isotopic pattern for two chlorine atoms (approximately

9:6:1 ratio for M, M+2, M+4) should be observed.

Analyze the fragmentation pattern to identify characteristic neutral losses (e.g., NO, NO₂, Cl).

Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a general workflow for the acquisition and analysis of spectral

data for a chemical compound like 2,6-dichloro-4-nitropyridine.
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Caption: General workflow for spectral analysis.

Logical Relationship of Functional Groups to Spectral
Data
This diagram illustrates how the different functional groups within 2,6-dichloro-4-nitropyridine
give rise to specific signals in the various spectroscopic techniques.
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Caption: Functional group and spectral data relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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